molecular formula C8H13N3O2 B2552712 2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid CAS No. 2247207-69-6

2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid

Cat. No.: B2552712
CAS No.: 2247207-69-6
M. Wt: 183.211
InChI Key: FCOUFKTUPHIFDH-UHFFFAOYSA-N
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Description

2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolyl group attached to an amino acid, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid typically involves the reaction of 2-propan-2-ylpyrazol-3-amine with chloroacetic acid under controlled conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: : The pyrazolyl group can be reduced to form a pyrazoline derivative.

  • Substitution: : The acetic acid moiety can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Formation of pyrazoline derivatives.

  • Substitution: : Formation of various substituted acetic acid derivatives.

Scientific Research Applications

2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe in biological studies to understand enzyme interactions and metabolic pathways.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

  • Industry: : Application in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid can be compared with other similar compounds, such as:

  • 2-[(2-Methylpyrazol-3-yl)amino]acetic acid: : Similar structure but with a methyl group instead of an isopropyl group.

  • 2-[(2-Ethylpyrazol-3-yl)amino]acetic acid: : Similar structure but with an ethyl group instead of an isopropyl group.

These compounds may exhibit different reactivity and biological activity due to the variation in their substituents.

Properties

IUPAC Name

2-[(2-propan-2-ylpyrazol-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-6(2)11-7(3-4-10-11)9-5-8(12)13/h3-4,6,9H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOUFKTUPHIFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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